

An In-depth Technical Guide to Quercetin 3-sulfate: Physicochemical Properties and Methodologies

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Compound of Interest

Compound Name: Quercetin 3-sulfate

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Abstract

Quercetin 3-sulfate, a primary metabolite of the widely studied flavonoid quercetin, is a molecule of significant interest in the fields of pharmacology and nutritional science. Its sulfated form enhances water solubility and bioavailability, influencing its biological activities, which include antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Quercetin 3-sulfate**, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

Quercetin 3-sulfate ([2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate) is a sulfated derivative of quercetin.[1] The addition of a sulfate group at the 3-position significantly alters its physicochemical characteristics compared to the parent compound.[2]

General and Calculated Properties

A summary of the key physical and chemical properties of **Quercetin 3-sulfate** is presented in the table below. These values are a combination of experimentally derived and computationally predicted data.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₁₀ S	[1][2]
Molecular Weight	382.3 g/mol	[1]
CAS Number	60889-05-6	[1]
Appearance	Yellow crystalline solid	[2]
Solubility	Soluble in water.[2] Slightly soluble in DMSO and Methanol (heating and sonication may be required for the latter).[3] Practically insoluble in water according to some computational models. [4]	
logP (Octanol-Water Partition Coefficient)	0.87 (ALOGPS), 1.68 (ChemAxon)	[4][5]
logS (Aqueous Solubility)	-2.8 (ALOGPS)	[4][5]
pKa (Strongest Acidic)	-2.5 (ChemAxon)	[4][5]
pKa (Strongest Basic)	-5.5 (ChemAxon)	[4][5]
Polar Surface Area	170.82 Å ² (ChemAxon)	[4][5]
Hydrogen Bond Donor Count	5	[4][5]
Hydrogen Bond Acceptor Count	9	[4][5]
Rotatable Bond Count	3	[4][5]

Experimental Protocols

The synthesis, isolation, and characterization of **Quercetin 3-sulfate** are critical for its study. Below are detailed methodologies based on established protocols.

Synthesis of Quercetin 3-sulfate

2.1.1. Chemical Synthesis

A common method for the chemical synthesis of quercetin sulfates involves the use of a sulfur trioxide-N-triethylamine complex.^{[6][7]}

- Materials: Quercetin, dry pyridine, dioxane, sulfur trioxide-N-triethylamine complex, nitrogen gas, methanol, water, Sephadex LH-20 column, HPLC system.
- Procedure:
 - Remove water from quercetin (500 mg) by dissolving it in dry pyridine and then removing the pyridine by rotary evaporation.
 - Dissolve the dried quercetin in dioxane (50 mL).
 - Add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the solution under a nitrogen atmosphere to prevent contact with air.
 - Allow the reaction to proceed in a water bath at 40°C for 90 minutes. The sulfated products will precipitate.
 - Decant the dioxane and redissolve the precipitate in 10% aqueous methanol.
 - Fractionate the mixture using a Sephadex LH-20 column, eluting with 10% and then 20% aqueous ethanol to separate the monosulfates.
 - Collect the fractions containing monosulfates, concentrate them under vacuum, and redissolve in ultrapure water.
 - Further purify individual quercetin sulfates using semi-preparative HPLC.^[6]

2.1.2. Chemoenzymatic Synthesis

Chemoenzymatic methods offer a milder and more regioselective approach to sulfation. Arylsulfotransferase (AST) from *Desulfitobacterium hafniense* can be utilized for this purpose.^{[8][9]}

- Materials: Quercetin, acetone, Tris-glycine buffer (100 mM, pH 8.9), p-nitrophenyl sulfate (p-NPS), arylsulfotransferase (AST) from *D. hafniense*, argon atmosphere, ethyl acetate, methanol, Sephadex LH-20 column.
- Procedure:
 - Dissolve quercetin (200 mg) in 5 mL of acetone.
 - Add 24 mL of Tris-glycine buffer, p-NPS (205 mg), and AST (2 mL, 360 U/mL) to the quercetin solution.
 - Incubate the mixture for approximately 5 hours at 30°C under an argon atmosphere.
 - Monitor the reaction progress by HPLC or TLC.
 - Reduce the volume of the reaction mixture by half using a rotary evaporator to remove organic solvents.
 - Adjust the pH to 7.5–7.7 and extract with ethyl acetate (3 x 50 mL) to remove p-nitrophenol and any unreacted starting material.
 - Evaporate the aqueous phase, dissolve the residue in 2 mL of 80% methanol, and load it onto a Sephadex LH-20 column equilibrated with 80% aqueous methanol for purification.

[\[9\]](#)

Isolation and Purification

Isolation of **Quercetin 3-sulfate** from biological or synthetic mixtures is typically achieved through chromatographic techniques.

- Solid-Phase Extraction (SPE): Weak anion exchange cartridges can be employed to effectively separate sulfated metabolites from neutral and basic interferents in biological samples like plasma and urine.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the analysis and purification of **Quercetin 3-sulfate**. Semi-preparative HPLC is often used to isolate the pure compound from reaction mixtures or biological extracts.[\[6\]](#)

- Column Chromatography: As mentioned in the synthesis protocols, Sephadex LH-20 column chromatography is effective for the fractionation of quercetin sulfates.[6][9]

Analytical Characterization

The definitive identification and characterization of **Quercetin 3-sulfate** rely on a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. **Quercetin 3-sulfate** characteristically shows a loss of 80 Da, corresponding to the sulfate group (SO_3), during collision-induced dissociation.[1][10] The high-resolution mass spectrometry (HRMS) calculated m/z for the deprotonated molecule $[\text{M}-\text{H}]^-$ is 380.99219.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for the unambiguous structural elucidation of quercetin sulfates.[1][8] The position of the sulfate group can be determined by observing the chemical shifts of the protons and carbons in the flavonoid backbone.[11][12][13] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used for complete spectral assignment.[1][14] Deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$) is a preferred solvent for NMR analysis of **Quercetin 3-sulfate**. [1]
- UV-Visible Spectroscopy: UV-Vis spectroscopy can also be used to characterize **Quercetin 3-sulfate**, with the spectrum differing slightly from its isomers.[8][9]

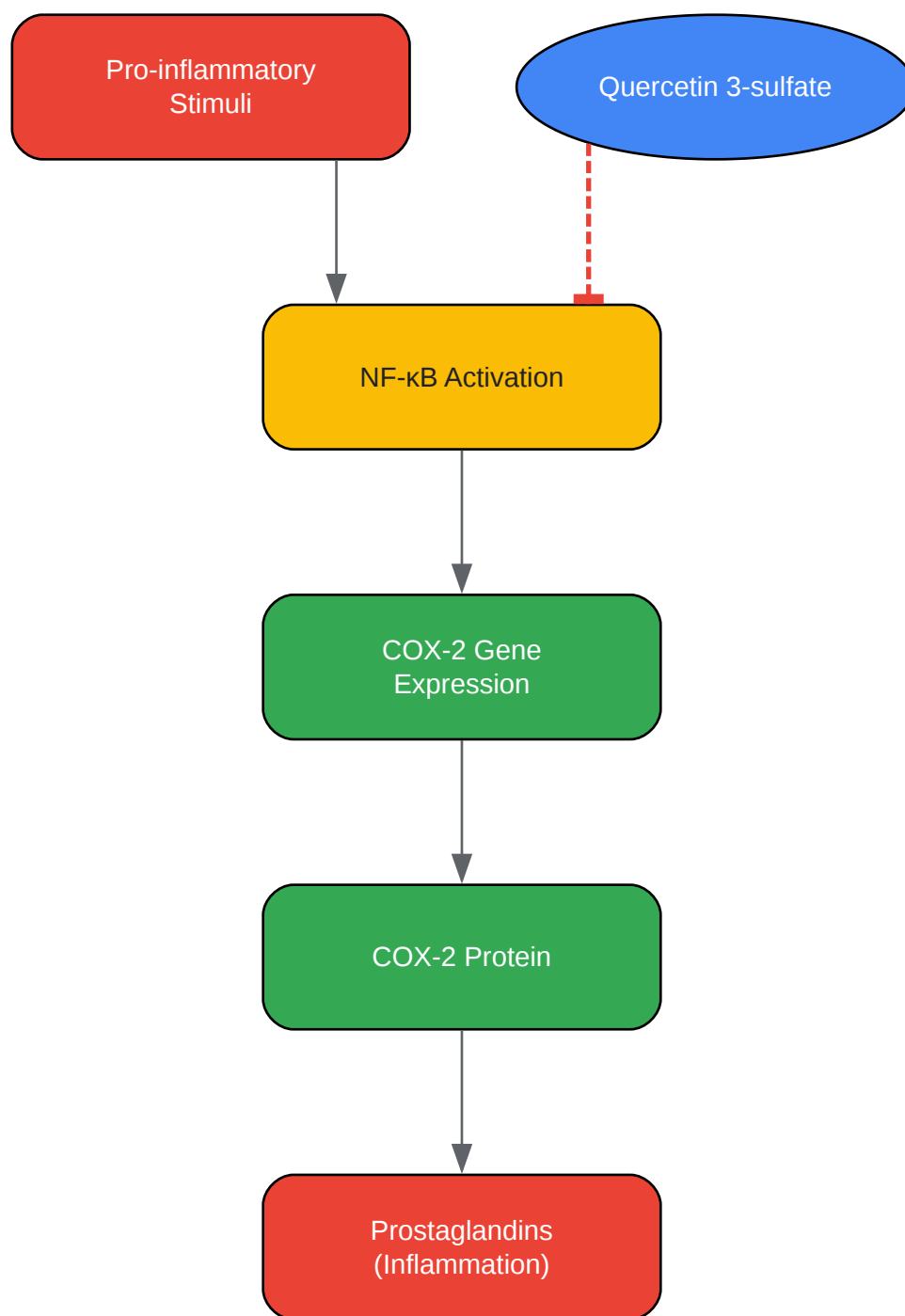
Biological Activity and Signaling Pathways

Quercetin 3-sulfate exhibits a range of biological activities, although sometimes with different potency compared to its parent aglycone. It is known to possess antioxidant and anti-inflammatory properties.[2]

One of the notable anti-inflammatory mechanisms of **Quercetin 3-sulfate** is its ability to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]

Downregulation of COX-2 Expression

The following diagram illustrates the simplified signaling pathway leading to COX-2 expression and the inhibitory action of **Quercetin 3-sulfate**.

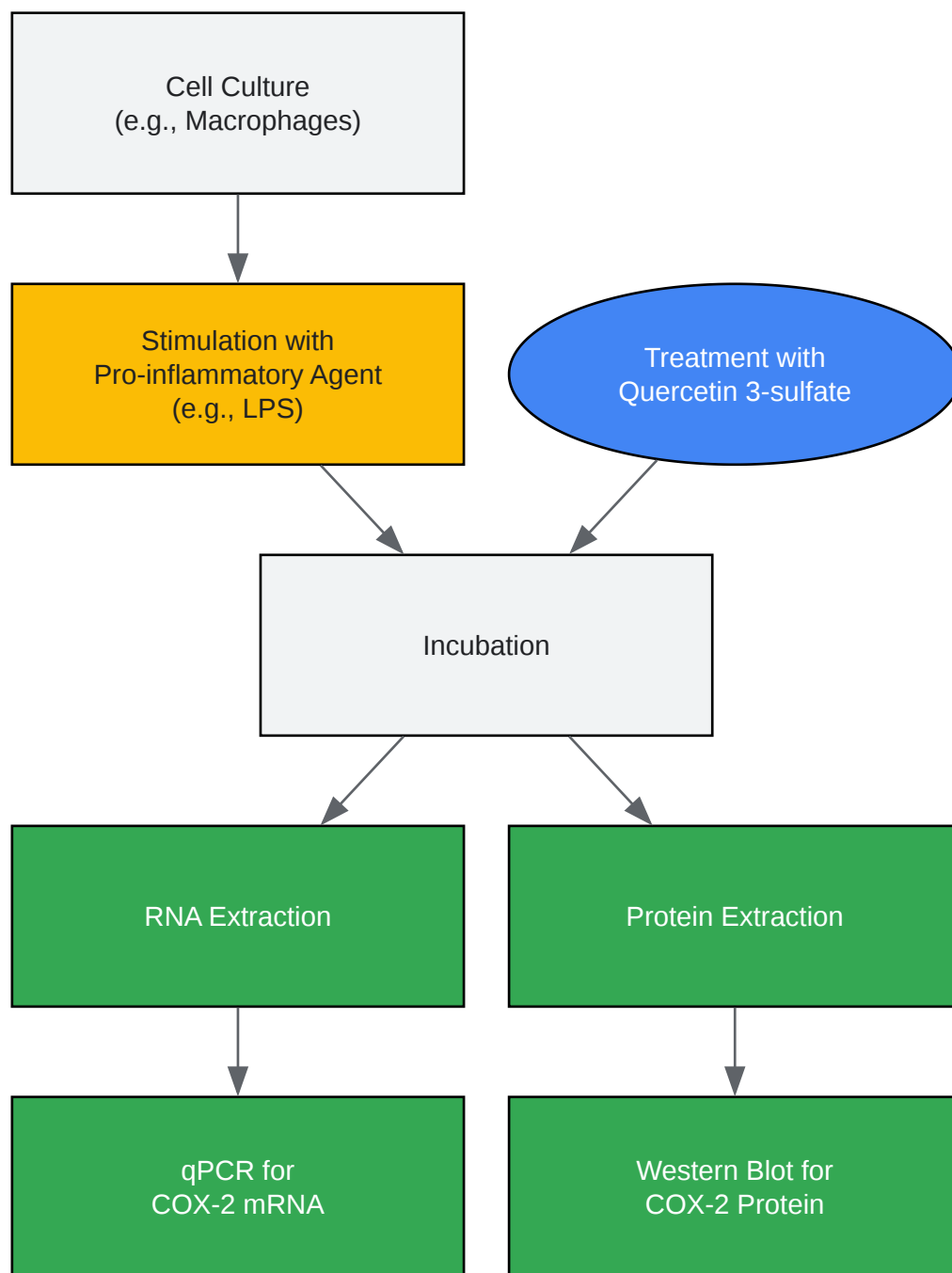


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Caption: **Quercetin 3-sulfate** inhibits the NF-κB pathway, downregulating COX-2 expression.

Experimental Workflow for Assessing COX-2 Inhibition

The following diagram outlines a typical experimental workflow to investigate the effect of **Quercetin 3-sulfate** on COX-2 expression in a cell-based assay.



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